molecular formula C23H13ClFN3O4S B15028512 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B15028512
M. Wt: 481.9 g/mol
InChI Key: BYMMWUQQTPLLLN-CPNJWEJPSA-N
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Description

The compound (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of aromatic rings, sulfonyl groups, and nitrile functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure, followed by the introduction of the fluorophenoxy and chlorophenylsulfonyl groups. The final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile include other pyrido[1,2-a]pyrimidin derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of This compound lies in its combination of fluorophenoxy and chlorophenylsulfonyl groups, which contribute to its distinct chemical and biological properties.

List of Similar Compounds

    Pyrido[1,2-a]pyrimidin derivatives: Compounds with similar core structures but different substituents.

    Sulfonyl-containing compounds: Molecules featuring sulfonyl groups attached to various aromatic or aliphatic backbones.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H13ClFN3O4S

Molecular Weight

481.9 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C23H13ClFN3O4S/c24-15-4-10-18(11-5-15)33(30,31)19(14-26)13-20-22(32-17-8-6-16(25)7-9-17)27-21-3-1-2-12-28(21)23(20)29/h1-13H/b19-13+

InChI Key

BYMMWUQQTPLLLN-CPNJWEJPSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)F

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)F

Origin of Product

United States

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